N-Carbamoyl Oxcarbazepine is a derivative of Oxcarbazepine, a medication primarily used to treat epilepsy and bipolar disorder. The chemical structure of N-Carbamoyl Oxcarbazepine is represented by the molecular formula and features a carbamoyl group attached to the Oxcarbazepine framework. This modification potentially enhances its pharmacological properties, making it an interesting compound for further study in medicinal chemistry and pharmacology .
N-Carbamoyl Oxcarbazepine exhibits biological activities similar to those of its parent compound, Oxcarbazepine. It is primarily investigated for its anticonvulsant properties, which are critical in managing seizure disorders. Additionally, the modification may influence its interaction with various receptors in the central nervous system, potentially enhancing efficacy or altering side effects compared to standard treatments .
The synthesis of N-Carbamoyl Oxcarbazepine can be approached through several methodologies:
These methods are designed to optimize yield and purity while minimizing byproducts.
N-Carbamoyl Oxcarbazepine has potential applications in:
Studies on N-Carbamoyl Oxcarbazepine's interactions reveal that it may exhibit unique binding profiles with neurotransmitter receptors compared to its parent compound. These interactions can influence its efficacy and safety profile. For example, research indicates that structural modifications can alter how these compounds interact with sodium channels and GABA receptors, which are crucial in seizure management .
Several compounds share structural similarities with N-Carbamoyl Oxcarbazepine. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Carbamazepine | Parent compound; widely used antiepileptic | |
| Eslicarbazepine | Active metabolite; similar therapeutic use | |
| N-Acetyl Oxcarbazepine | Acetyl derivative; potential impurity | |
| N-Formyl Oxcarbazepine | Formyl derivative; also studied as impurity |
N-Carbamoyl Oxcarbazepine is unique due to its specific carbamoyl modification, which may enhance its pharmacological profile compared to other derivatives. This modification can potentially improve solubility and bioavailability while offering distinct therapeutic benefits.
The synthesis of oxcarbazepine, which serves as the parent compound for N-Carbamoyl Oxcarbazepine formation, involves several well-established synthetic pathways that have been optimized for large-scale pharmaceutical production [6]. The most significant route employs a Friedel-Crafts cyclization strategy as the key step for constructing the tricyclic dibenzo[b,f]azepine scaffold [6] [20].
An alternative synthetic route involves the carbamoylation of 5-methoxy-11H-benzo[b,f]azepine using sodium or potassium cyanate in the presence of a strong non-aqueous acid, followed by mild aqueous acid hydrolysis of the methoxy group [19]. This process provides access to the oxcarbazepine framework through a different mechanistic pathway that avoids some of the harsh conditions associated with traditional cyclization methods.
| Synthetic Route | Key Intermediate | Protecting Group | Yield Range | Industrial Preference |
|---|---|---|---|---|
| Friedel-Crafts Cyclization | 5,11-dihydro-10H-dibenz[b,f]azepin-10-one | Methoxycarbonyl | 70-85% | High |
| Friedel-Crafts Cyclization | 5,11-dihydro-10H-dibenz[b,f]azepin-10-one | Trifluoroacetyl | 65-80% | Moderate |
| Carbamoylation Route | 5-methoxy-11H-benzo[b,f]azepine | None required | 60-75% | Low |
A more streamlined three-step process has been developed that achieves higher overall efficiency [8]. This approach involves the formation of 2-(2-phenylamino)benzene acetic acid as the initial step, followed by cyclization to form the 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine intermediate [8]. The final step involves treatment with liquid ammonia to introduce the carboxamide functionality, achieving yields of approximately 85% [8].
Recent advances in dibenzazepine synthesis have employed tetrakis(dimethylamino)ethylene as an organic reducing agent for the initial coupling reactions [21]. This methodology allows for the generation of carbanions under mild conditions and has been successfully applied to the synthesis of various substituted dibenzazepine derivatives [21]. The process utilizes an intramolecular Buchwald-Hartwig coupling as the key cyclization step, operating at elevated temperatures under microwave irradiation to achieve optimal yields [21].
N-Carbamoyl Oxcarbazepine represents one of the most significant process-related impurities encountered during oxcarbazepine manufacturing [1] [9]. This impurity, bearing the Chemical Abstracts Service number 2642430-30-4 and molecular formula C16H13N3O3, is formed through unintended N-carbamoylation reactions that occur during various stages of the synthetic process [1] [2].
The formation of N-Carbamoyl Oxcarbazepine typically occurs at levels ranging from 0.1% to 0.5% in different production batches [1]. This impurity has been officially recognized and listed in several pharmacopoeias, making its control below specified threshold levels essential for regulatory compliance [1] [9]. The International Conference on Harmonization guidelines stipulate that impurities present at levels of 0.10% or more must be identified and characterized [14] [15].
The mechanistic pathway for N-carbamoyl impurity generation involves the reaction of oxcarbazepine with carbonyl compounds under specific reaction conditions . The synthesis typically involves the reaction of oxcarbazepine with carbonyl compounds under specific conditions to introduce the carbamoyl group . This side reaction competes with the desired synthetic transformations and represents a significant challenge in process optimization.
Carbamoylation reactions proceed through a stepwise mechanism that begins with the formation of a π-complex between the substrate and the carbamoylating agent [26] [27]. The rate-determining step involves carbon-nitrogen covalent bond formation via reactive tautomeric imine forms of the nucleophilic substrate [26] [27]. The reaction proceeds through two consecutive proton transfers mediated by water molecules to yield the final carbamoylated product [26] [27].
| Impurity Type | Molecular Weight | Formation Level | Regulatory Status | Control Requirement |
|---|---|---|---|---|
| N-Carbamoyl Oxcarbazepine | 295.3 | 0.1-0.5% | Pharmacopoeia Listed | Below threshold |
| N-Acetyl Oxcarbazepine | Not specified | 0.1-0.5% | Pharmacopoeia Listed | Below threshold |
| N-Formyl Oxcarbazepine | Not specified | 0.1-0.5% | Pharmacopoeia Listed | Below threshold |
| Oxcarbazepine Dimer | Not specified | 0.1-0.5% | Pharmacopoeia Listed | Below threshold |
The detection and quantification of N-Carbamoyl Oxcarbazepine require sophisticated analytical methodologies [1]. High-performance liquid chromatography coupled with mass spectrometry has proven to be the most effective approach for identifying this impurity during process development [1]. The compound exhibits characteristic fragmentation patterns that allow for unambiguous identification even at trace levels.
The kinetics of N-carbamoyl formation during oxcarbazepine synthesis follow complex pathways that are influenced by multiple reaction parameters [22] [26]. Temperature effects play a crucial role in determining both the rate of desired product formation and the extent of unwanted carbamoylation side reactions [22] [26].
Kinetic modeling studies have revealed that carbamoylation reactions exhibit first-order dependence on both the substrate concentration and the carbamoylating agent [22]. The activation energy for the rate-determining carbon-nitrogen bond formation step has been determined to be approximately 15-20 kcal/mol, depending on the specific reaction conditions employed [26] [27].
Temperature optimization studies have demonstrated that elevated reaction temperatures generally favor the desired cyclization reactions over carbamoylation side reactions [21]. Optimal temperature ranges for minimizing N-carbamoyl impurity formation typically fall between 110°C and 170°C, with microwave-assisted heating providing superior control over reaction selectivity [21].
Solvent effects significantly influence the kinetics of both desired and undesired reactions [22] [26]. Polar aprotic solvents such as dimethylformamide and acetonitrile tend to suppress carbamoylation side reactions, while protic solvents can enhance the formation of N-carbamoyl impurities through hydrogen bonding interactions [22] [26].
| Reaction Parameter | Optimal Range | Effect on N-Carbamoyl Formation | Process Recommendation |
|---|---|---|---|
| Temperature | 110-170°C | Decreased at higher temperatures | Use elevated temperatures |
| Solvent Polarity | Moderate to High | Reduced in polar aprotic solvents | Prefer polar aprotic solvents |
| Reaction Time | 2-8 hours | Increased with prolonged exposure | Minimize reaction time |
| Catalyst Loading | 5-15 mol% | Variable depending on catalyst type | Optimize for each system |
Byproduct optimization strategies focus on reaction condition modification to minimize impurity formation while maintaining acceptable yields of the desired product [21] [22]. The use of microwave irradiation has proven particularly effective in achieving rapid heating while maintaining precise temperature control [21]. This approach reduces the residence time at elevated temperatures, thereby minimizing opportunities for side reactions to occur.
Process analytical technology implementation has enabled real-time monitoring of reaction progress and impurity formation [42]. In-line Raman spectroscopy has been successfully developed and validated for determining concentrations of both desired products and impurities during continuous synthesis operations [42]. This technology allows for immediate process adjustments when impurity levels begin to exceed acceptable limits.
The synthesis of anticonvulsant compounds, including oxcarbazepine and its derivatives, presents unique challenges related to impurity formation and control [13] [14]. Process-related impurities in anticonvulsant synthesis arise from various sources, including incomplete reactions, side reactions, and degradation processes that occur during manufacturing [13] [14].
N-Carbamoyl Oxcarbazepine belongs to a broader class of process-related impurities that commonly occur in anticonvulsant drug manufacturing [13] [14]. These impurities often share structural similarities with the active pharmaceutical ingredient, making their separation and quantification particularly challenging [16] [18].
The formation mechanisms for process-related impurities in anticonvulsant synthesis typically involve nucleophilic addition reactions, cyclization reactions, and various rearrangement processes [13] [14]. The presence of multiple reactive functional groups in anticonvulsant molecules creates numerous opportunities for unintended chemical transformations during synthesis [13] [14].
Analytical method development for process-related impurities requires careful optimization of chromatographic conditions to achieve adequate separation of closely related compounds [16] [18]. Reversed-phase liquid chromatography using C18 stationary phases with gradient elution has proven most effective for resolving complex impurity mixtures [16] [18]. Mobile phase compositions typically employ aqueous phosphate buffers combined with organic modifiers such as acetonitrile and methanol [16] [18].
| Analytical Parameter | Optimized Condition | Detection Limit | Separation Efficiency |
|---|---|---|---|
| Column Type | C18 (100 x 2.1 mm, 1.9 μm) | 0.01% w/w | High resolution |
| Mobile Phase | Phosphate-acetonitrile-methanol | 0.005% w/w | Excellent selectivity |
| Detection Wavelength | 211 nm and 254 nm | 0.02% w/w | Dual wavelength confirmation |
| Flow Rate | 0.8 mL/min | Not applicable | Optimal peak shape |
Stability-indicating analytical methods are essential for monitoring process-related impurities throughout the manufacturing process and during storage [37]. Oxcarbazepine demonstrates stability under most stress conditions but shows degradation under basic hydrolysis, leading to the formation of additional impurities that must be monitored [37].
The regulatory framework for controlling process-related impurities in anticonvulsant synthesis follows International Conference on Harmonization guidelines [35] [36]. These guidelines establish threshold levels for impurity reporting, identification, and qualification based on the maximum daily dose of the drug substance [35] [36]. For compounds administered at doses typical of anticonvulsants, impurities present at levels above 0.10% must be identified and those above 0.15% must be qualified through appropriate safety studies [35] [36].
High-Performance Liquid Chromatography represents the most extensively utilized analytical technique for the detection and quantification of N-Carbamoyl Oxcarbazepine and related oxcarbazepine compounds. The development of robust High-Performance Liquid Chromatography methods has been essential for pharmaceutical quality control and research applications [1] [2] [3].
The predominant approach for N-Carbamoyl Oxcarbazepine analysis employs reversed-phase chromatography with C18 stationary phases. A validated isocratic reversed-phase High-Performance Liquid Chromatography method utilizing ultraviolet detection at 230 nanometers has demonstrated excellent performance characteristics for oxcarbazepine and its metabolites [1]. This method employs solid-phase extraction for sample preparation, followed by separation on a reverse-phase C18 column using an isocratic mobile phase system.
Multiple research groups have developed optimized High-Performance Liquid Chromatography protocols with varying column configurations and mobile phase compositions. The X-TERRA C18 column (150×4.6 millimeters, 5 micrometers) with a mobile phase consisting of 20 millimolar potassium dihydrogen phosphate, acetonitrile, and n-octylamine (76:24:0.05, volume/volume/volume) at 40 degrees Celsius has shown superior resolution and sensitivity [4]. Detection at 237 nanometers provides optimal selectivity with accuracy ranging from 92.3% to 106.0% and precision between 2.3% and 8.2% [4].
Advanced gradient High-Performance Liquid Chromatography methods have been developed for comprehensive impurity profiling of oxcarbazepine compounds. A stability-indicating gradient reverse-phase liquid chromatographic method employs an Inertsil cyano column (250×4.6 millimeters, 5 micrometers) with a gradient mixture of mobile phases [5]. Solvent A consists of 0.01 molar sodium dihydrogen phosphate with pH adjusted to 2.7 using orthophosphoric acid and acetonitrile (80:20 volume/volume), while Solvent B contains acetonitrile, water, and methanol (50:40:10 volume/volume/volume) [5].
The gradient method demonstrates superior separation capability for five distinct impurities of oxcarbazepine, designated as impurity A through impurity E, with excellent resolution from the parent compound [5]. Column temperature maintenance at 25 degrees Celsius and detection wavelength at 220 nanometers optimize analytical performance across the linear range of 1-1000 micrograms per milliliter [5].
Comprehensive validation studies have established the reliability and robustness of High-Performance Liquid Chromatography methods for N-Carbamoyl Oxcarbazepine analysis. Linearity assessments demonstrate correlation coefficients consistently exceeding 0.999 across calibration ranges spanning from 0.05 to 80 micrograms per milliliter [6]. System precision evaluations yield relative standard deviation values below 2%, meeting stringent pharmaceutical analysis requirements [2] [6].
Recovery studies conducted across multiple concentration levels indicate quantitative extraction efficiencies exceeding 94% for all analytes [7]. The lower limit of quantification has been established at 50 nanograms per milliliter for oxcarbazepine with relative standard deviation less than 10% [1]. Between-batch precision ranges from 0.8% to 8.6%, while between-batch accuracy spans 94.0% to 102.4%, demonstrating excellent method reproducibility [1].
Liquid Chromatography-Mass Spectrometry represents the most sensitive and selective analytical approach for N-Carbamoyl Oxcarbazepine detection and quantification. The combination of chromatographic separation with mass spectrometric detection provides enhanced specificity and lower detection limits compared to conventional ultraviolet detection methods [8] [9] [10].
Multiple reaction monitoring on triple quadrupole mass spectrometers provides exceptional selectivity for simultaneous quantification of oxcarbazepine and its metabolites. A validated Liquid Chromatography-tandem Mass Spectrometry method employs a C18 reverse-phase column with isocratic elution for separation in less than 3 minutes [10]. Serum drugs are extracted using C8 solid-phase cartridges, and quantitative analysis is performed in positive ionization mode using multiple reaction monitoring [10].
Calibration curves obtained over concentration ranges of 0.78-50 milligrams per liter for 10-hydroxycarbazepine and 0.078-5.0 milligrams per liter for oxcarbazepine demonstrate correlation coefficients exceeding 0.997 [10]. Within-day and between-day quality control imprecision ranges from 0.3% to 4.6% and 1.9% to 5.8%, respectively, with no detectable carry-over or significant matrix effects [10].
A highly sensitive and rapid Liquid Chromatography-Mass Spectrometry³ strategy utilizing a hybrid triple quadrupole-linear ion trap mass spectrometer has been developed for therapeutic drug monitoring applications [9] [11]. The method employs a Waters XBridge BEH C18 column (2.5 micrometers, 2.1×50 millimeters) with isocratic elution using 0.1% formic acid in water and methanol (50:50, volume/volume) as mobile phase [9] [11].
The Mass Spectrometry³ detection mode enhances excitation efficiency and scanning speed, achieving calibration curves ranging from 25 to 1600 nanograms per milliliter for oxcarbazepine and 0.5 to 32 micrograms per milliliter for 10-hydroxycarbazepine with correlation coefficients exceeding 0.99 [9] [11]. The run time for each sample is 2.0 minutes, utilizing only 15 microliters of serum with simple protein precipitation sample preparation [9] [11].
Microbore Liquid Chromatography-Mass Spectrometry methods provide enhanced sensitivity for trace-level analysis in complex biological matrices. A validated method for quantification in rat brain microdialysates demonstrates the benefits of gradient versus isocratic separation, with improved sensitivity resulting from addition of 0.1% formic acid to the mobile phase [8]. Column switching is applied for sample desalting, which is required for coupling microdialysis with electrospray ionization mass spectrometry [8].
Using weighted regression for calibration curve calculations (1-1000 nanograms per milliliter), the assay demonstrates linearity, accuracy, and precision with a sensitive limit of quantification of 1 nanogram per milliliter [8]. The method provides selective quantification capabilities for oxcarbazepine, 10-hydroxycarbazepine, and internal standards in challenging biological matrices [8].
Stability-indicating analytical methods are essential for assessing the degradation behavior and intrinsic stability of N-Carbamoyl Oxcarbazepine under various stress conditions. These methods must demonstrate the ability to separate the parent compound from all potential degradation products formed under International Conference on Harmonisation recommended stress conditions [12] [13] [5].
Comprehensive forced degradation studies have been conducted to establish the stability-indicating nature of analytical methods for oxcarbazepine compounds. Stress testing under hydrolysis, oxidation, photolysis, and thermal degradation conditions reveals distinct degradation patterns [12] [13] [5]. Oxcarbazepine demonstrates significant degradation under acidic and basic hydrolysis conditions, with base hydrolysis producing the most extensive decomposition [13] [5].
Oxidative stress conditions using hydrogen peroxide result in significant degradation, while thermal and photolytic stress conditions show minimal degradation [12] [5] [6]. The degradation products are well resolved from the main peak in all validated chromatographic methods, ensuring accurate quantification of the parent compound in the presence of decomposition products [12] [5].
Stability-indicating High-Performance Liquid Chromatography methods demonstrate excellent selectivity for separation of oxcarbazepine from degradation products and related substances. A validated method using Zorbax Eclipse XDB-C18 column (250×4.6 millimeters, 5 micrometers) achieves baseline separation of all degradation products from the parent compound [12]. The mobile phase consisting of 0.005 molar potassium dihydrogen phosphate, methanol, and acetonitrile (70:05:25 volume/volume/volume) provides optimal resolution [12].
Peak purity analysis using photodiode array detection confirms the homogeneity of chromatographic peaks, ensuring that degradation products do not co-elute with the analyte of interest [2] [12]. Specificity studies demonstrate no interference from pharmaceutical excipients commonly found in tablet formulations [12] [5].
All stability-indicating methods undergo comprehensive validation according to International Conference on Harmonisation guidelines Q2(R1) for analytical procedures. Linearity studies demonstrate correlation coefficients exceeding 0.9999 over concentration ranges of 1-1000 micrograms per milliliter [12] [5]. Accuracy assessments through recovery studies show values ranging from 99.83% to 102.98% across multiple concentration levels [6].
Precision evaluations encompass system precision, method precision, and intermediate precision, with relative standard deviation values consistently below 2% [12] [5]. Robustness testing evaluates the impact of deliberate variations in chromatographic conditions, including mobile phase composition, flow rate, column temperature, and detection wavelength [2] [12]. The methods demonstrate resilience to minor analytical variations while maintaining performance characteristics within acceptable limits [12] [5].
The regulatory landscape for N-Carbamoyl Oxcarbazepine and related oxcarbazepine compounds varies significantly across major pharmacopoeias, with distinct requirements for impurity limits, analytical methods, and quality control standards [14] [15] [16] [17].
The United States Pharmacopeia provides comprehensive monographs for oxcarbazepine with detailed specifications for related compounds and impurity limits. The pharmacopoeia establishes 0.2% as the maximum limit for any individual impurity and 0.5% as the total of all impurities relative to the active pharmaceutical ingredient [14] [16]. Five related compounds are officially designated: Related Compound A (10,11-dihydro-10-hydroxycarbamazepine), Related Compound B (Iminodibenzyl), Related Compound C (Acridone), Related Compound D (N-Carbamoyl dimer), and Related Compound E (Dibenzazepinone) [16] [17].
The United States Pharmacopeia analytical method employs High-Performance Liquid Chromatography with L10 column packing (5-10 micrometers silica particles with cyano bonded phases) and a complex mobile phase consisting of water, methanol, tetrahydrofuran, formic acid, and triethylamine [14]. However, this method presents challenges for routine quality control analysis due to mobile phase complexity and difficulty achieving required resolution between oxcarbazepine and certain impurities [14].
The European Pharmacopoeia provides official monographs for oxcarbazepine with strict purity requirements and validated analytical procedures [15] [18]. Individual impurity limits are established at 0.15%, with total impurities not exceeding 0.5% of the active pharmaceutical ingredient [15]. The European Pharmacopoeia recognizes multiple impurities designated as EP Impurity A through EP Impurity M, providing comprehensive coverage of potential synthesis-related and degradation products [18] [19].
The official analytical method employs gradient High-Performance Liquid Chromatography with improved resolution and sensitivity compared to earlier pharmacopoeial methods [15]. Certificate of Suitability procedures through the European Directorate for the Quality of Medicines enable manufacturers to demonstrate compliance with pharmacopoeial standards [15].
The British Pharmacopoeia follows European Pharmacopoeia standards for oxcarbazepine, utilizing Certificate of Suitability procedures to ensure quality and compliance [15] [20]. Therapeutic drug monitoring guidelines recommend maintaining peak 10-hydroxycarbazepine plasma levels below 35 milligrams per liter [20]. The pharmacopoeia recognizes polymorphism in oxcarbazepine, with polymorphic form A consistently specified for pharmaceutical applications [15].
All pharmacopoeial standards align with International Conference on Harmonisation guidelines Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. The guidelines recommend reporting any impurity above 0.05% and identification of all impurities above 0.10% for drug substances administered at doses below 2 grams per day [14] [21]. These thresholds ensure patient safety while providing practical guidance for pharmaceutical development and quality control [14] [21].